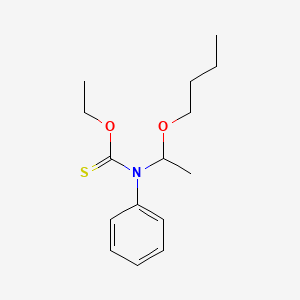
O-Ethyl (1-butoxyethyl)phenylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Ethyl (1-butoxyethyl)phenylcarbamothioate is an organic compound with the molecular formula C15H23NO2S It is a carbamothioate derivative, which means it contains a carbamate group (a functional group derived from carbamic acid) and a thioate group (a sulfur-containing functional group)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl (1-butoxyethyl)phenylcarbamothioate typically involves the reaction of phenyl isothiocyanate with an appropriate alcohol, such as 1-butoxyethanol, in the presence of a base. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final carbamothioate product. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent product quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification steps, such as distillation or chromatography, are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
O-Ethyl (1-butoxyethyl)phenylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The ethoxy and butoxy groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or aryl halides in the presence of a base, such as sodium hydride (NaH), can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
O-Ethyl (1-butoxyethyl)phenylcarbamothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce carbamothioate groups into molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of O-Ethyl (1-butoxyethyl)phenylcarbamothioate involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The carbamothioate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-Ethyl (1-methoxyethyl)phenylcarbamothioate
- O-Ethyl (1-ethoxyethyl)phenylcarbamothioate
- O-Ethyl (1-propoxyethyl)phenylcarbamothioate
Uniqueness
O-Ethyl (1-butoxyethyl)phenylcarbamothioate is unique due to its specific alkyl chain length and branching, which can influence its chemical reactivity and biological activity. Compared to similar compounds with shorter or different alkyl chains, it may exhibit distinct properties, such as solubility, stability, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
921597-66-2 |
|---|---|
Molekularformel |
C15H23NO2S |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
O-ethyl N-(1-butoxyethyl)-N-phenylcarbamothioate |
InChI |
InChI=1S/C15H23NO2S/c1-4-6-12-18-13(3)16(15(19)17-5-2)14-10-8-7-9-11-14/h7-11,13H,4-6,12H2,1-3H3 |
InChI-Schlüssel |
RYNRSHNFIGASGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(C)N(C1=CC=CC=C1)C(=S)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


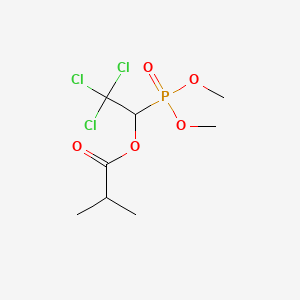
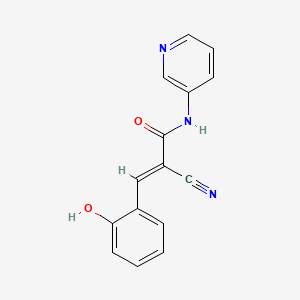
![2-(3-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14174622.png)

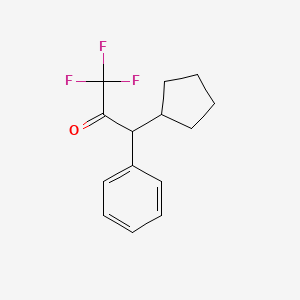
![N'-[(Z)-(4-bromothiophen-2-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B14174636.png)
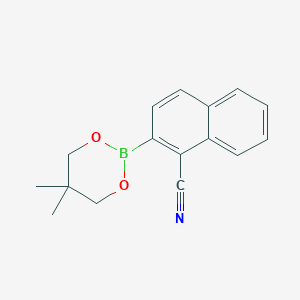
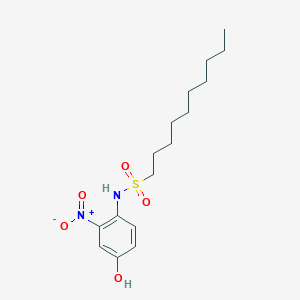
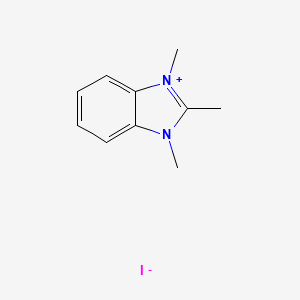
![3-Methyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14174655.png)

![1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one](/img/structure/B14174674.png)

![1-[(3-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B14174682.png)
